molecular formula C16H15N5OS B14939895 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B14939895
M. Wt: 325.4 g/mol
InChI Key: WIORMXIIBDICIX-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1 and a methyl group at position 5. The carboxamide moiety links the pyrazole ring to a 1,3,4-thiadiazole scaffold bearing a cyclopropyl substituent at position 6.

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C16H15N5OS/c1-10-13(9-17-21(10)12-5-3-2-4-6-12)14(22)18-16-20-19-15(23-16)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,18,20,22)

InChI Key

WIORMXIIBDICIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with thiocarbonyl compounds to form the thiadiazole ring. This is followed by the introduction of the pyrazole moiety through a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs include derivatives with variations in the thiadiazole or pyrazole substituents. Key comparisons are outlined below:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Thiadiazole Substituent Pyrazole Substituent(s) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR/MS)
Target Compound 5-cyclopropyl 5-methyl, 1-phenyl C₁₇H₁₆N₆OS Not reported Not reported Anticipated δ ~2.6 (CH₃), cyclopropyl protons (δ ~1.0–2.0)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... (5e, ) 4-chlorobenzylthio 2-isopropyl-5-methylphenoxy C₂₀H₁₈ClN₃O₂S₂ 132–134 74 IR: 587 cm⁻¹ (C-Cl); MS: [M+H]+ 464.1
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-... (3a, ) None (direct linkage) 4-cyano, 1-phenyl C₂₁H₁₅ClN₆O 133–135 68 ¹H-NMR: δ 8.12 (s, 1H), 2.66 (s, 3H); MS: 403.1
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l, ) Ethylthio 2-methoxyphenoxy C₁₄H₁₅N₃O₃S₂ 138–140 68 ¹H-NMR: δ 3.9 (OCH₃); MS: 354.1
Key Observations:

Thioether-linked substituents (e.g., 5e, 5l) exhibit moderate yields (68–88%) but lower melting points (132–170°C) than chlorinated analogs (3a: 133–135°C) .

Synthetic Accessibility: The target compound’s cyclopropyl-thiadiazole moiety may require specialized reagents (e.g., cyclopropane derivatives) compared to the straightforward coupling of chloro or cyano groups in 3a–3e .

Spectral Signatures :

  • The cyclopropyl group’s protons are expected to resonate upfield (δ ~1.0–2.0) in ¹H-NMR, distinct from the aromatic protons (δ ~7.0–8.1) in pyrazole/thiadiazole derivatives .
  • MS data for the target compound would differ from analogs like 3a (m/z 403.1) due to its unique molecular formula (C₁₇H₁₆N₆OS; theoretical m/z ~376.1).

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